Avermectin B1a monosaccharide
Overview
Description
Avermectin B1a monosaccharide is a macrolide anthelmintic and a monosaccharide form of avermectin B1a . It is derived from a 16-membered lactone ring and occurs naturally as a fermentation product of Streptomyces avermitilis . It consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .
Synthesis Analysis
The total synthesis of avermectin B1a has been achieved by synthetic organic chemists . The synthesis involves stereoselective construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E, E -diene . The synthesis also involves macrolactone cyclization without disturbing the readily epimerizable C2 stereogenic center and the C3–C4 double bond .
Molecular Structure Analysis
Avermectin B1a monosaccharide has a molecular formula of C41H60O11 . It is a 16-membered macrolactone that consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .
Chemical Reactions Analysis
The biosynthetic relationships of avermectins A1a, A2a, B1a, B2a, and their respective monosaccharides and aglycones have been studied . The study involved feeding 14C-labeled avermectin compounds prepared from [1-14C]acetate to Streptomyces avermitilis strain MA5502 .
Physical And Chemical Properties Analysis
Avermectins are less volatile and poorly soluble in water . About 50% of ivermectin takes less than 6 hours to dissolve in water, while 90% of the drugs take more than 16.8 days to dissolve in water .
Scientific Research Applications
Application in Pharmacology
Avermectin B1a monosaccharide has been used in the field of pharmacology . It’s a potent inhibitor of nematode larval development, but is devoid of paralytic activity . The drug works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates, by amplifying the glutamate effects on the invertebrates-specific gated chloride channel .
Application in Antiparasitic Treatment
Avermectin B1a monosaccharide and its derivatives are major commercial antiparasitic agents used in the field of animal health, agriculture, and human infections . They are known to be excellent anthelmintic agents with a good potency and broad spectrum of activity against a variety of nematode and anthropod parasites .
Application in Pesticide Development
Avermectin B1a monosaccharide can be used as a lead compound for the development of pesticides . It’s generally used as a pesticide for the treatment of pests and parasitic worms as a result of their anthelmintic and insecticidal properties .
Application in Treatment of Metabolic Disorders
Recent studies have shown that avermectin also has anticancer, antidiabetic, and antiviral activities and is used in the treatment of several metabolic disorders .
Application in Biochemical and Molecular Research
Avermectin B1a monosaccharide is used in biochemical and molecular research . It’s a major commercial antiparasitic agent produced by Streptomyces avermitilis . The well-characterized avermectin biosynthetic pathway and availability of S. avermitilis genome information in combination with the recent development of combinatorial biosynthesis should allow us to redesign more potent avermectin analogues and to engineer S. avermitilis as a more efficient host for the production of important commercial analogues .
Application in Insecticide Development
Avermectin B1a monosaccharide is used in the development of insecticides . Three series of avermectin B2a oxime ester derivatives were synthesized using avermectin B2a as starting material . Some of the derivatives showed potent insecticidal activities against Myzus persicae, Caenorhabditis elegans, or Tetranychus cinnabarinus . Compound 8d showed excellent activities (>90%) against M. persicae and C. elegans, which were more potent than that of avermectin B2a .
Application in Engineering aveC and Precursor Supply Genes
Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes . The purpose of this study was to enhance B1a production, particularly in the high-yielding industrial strain A229, by a combination strategy involving the following steps . The combination strategy provided here is an efficient approach for improving B1a production in industrial strains .
Safety And Hazards
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWYDMYMRLKIV-OESCZRLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029459 | |
Record name | MSB 1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avermectin B1a monosaccharide |
Citations
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